molecular formula C10H10ClNO B1419396 7-Methoxyisoquinoline hydrochloride CAS No. 1211234-64-8

7-Methoxyisoquinoline hydrochloride

Cat. No.: B1419396
CAS No.: 1211234-64-8
M. Wt: 195.64 g/mol
InChI Key: HPGUHUQKFCCPTL-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound The presence of a methoxy group at the 7th position of the isoquinoline ring distinguishes it from other isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline hydrochloride typically involves the methoxylation of isoquinoline. One common method includes the reaction of isoquinoline with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 7th position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that can be recycled and reused is also a common practice to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 7-formylisoquinoline.

    Reduction: The compound can be reduced to form 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles can facilitate substitution reactions.

Major Products:

Scientific Research Applications

7-Methoxyisoquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may interfere with pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in cellular signaling and inflammation. The methoxy group plays a significant role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the methoxy group.

    6-Methoxyisoquinoline: A similar compound with the methoxy group at the 6th position.

    8-Methoxyisoquinoline: A derivative with the methoxy group at the 8th position.

Comparison: 7-Methoxyisoquinoline hydrochloride is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to isoquinoline, the methoxy group enhances its solubility and ability to participate in specific chemical reactions. The position of the methoxy group also affects its interaction with biological targets, making it distinct from other methoxy-substituted isoquinolines .

Properties

IUPAC Name

7-methoxyisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGUHUQKFCCPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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